molecular formula C12H12N4O3S B2510433 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide CAS No. 1396784-29-4

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2510433
CAS No.: 1396784-29-4
M. Wt: 292.31
InChI Key: NWPWLMBERISYSF-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiazole moiety and the cyclopropanecarboxamido group. Each step requires specific reagents and conditions, such as:

    Oxazole ring formation: This can be achieved through cyclization reactions involving α-haloketones and amides.

    Thiazole introduction: This step may involve the use of thioamides and α-haloketones under acidic or basic conditions.

    Cyclopropanecarboxamido group addition: This can be done through amide bond formation using cyclopropanecarboxylic acid and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide: can be compared with other oxazole or thiazole derivatives.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

    Oxazole derivatives: Compounds like oxazepam or cloxacillin.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-6-5-20-12(13-6)16-10(18)8-4-19-11(14-8)15-9(17)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPWLMBERISYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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